molecular formula C15H15NO5S B13178958 (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid

(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid

Cat. No.: B13178958
M. Wt: 321.3 g/mol
InChI Key: OMHSXOBXJPFEOK-ONEGZZNKSA-N
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Description

(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the attachment of the acrylic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]propanoic acid
  • (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]butanoic acid

Uniqueness

(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

(2E)-3-[3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. Its structure features a phenyl acrylic acid backbone with specific substitutions that may influence its interaction with biological systems.

  • Molecular Formula : C15H15NO5S
  • Molar Mass : 321.35 g/mol
  • CAS Number : Not specified in the results but can be identified through chemical databases.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The presence of the thiazole moiety is significant as thiazoles are known for their diverse biological roles, including antimicrobial and anticancer activities.

Potential Mechanisms:

  • Antioxidant Activity : Some studies suggest that compounds similar to this compound exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Modulation : The compound may influence enzyme activity related to detoxification processes, such as inducing NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in cellular defense mechanisms against oxidative damage .

Anticancer Properties

Research indicates that compounds with similar structures have shown promise in cancer prevention and treatment. For instance:

  • Cell Viability Studies : In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Mechanistic Insights : The modulation of signaling pathways such as MAPK and NF-kB has been observed, which are crucial in cancer progression and survival.

Cytoprotective Effects

Recent investigations into related compounds have highlighted their cytoprotective effects against DNA damage:

  • Cytotoxicity Reduction : In studies involving carcinogen exposure, pretreatment with similar compounds reduced DNA strand breaks and mitochondrial damage, suggesting protective roles against genotoxic stress .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress and protects cells
AnticancerInhibits proliferation in cancer cell lines
CytoprotectiveProtects against DNA and mitochondrial damage

Case Study 1: Anticancer Activity

A study focusing on a structurally similar compound demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor size reduction.

Case Study 2: Cytoprotection Mechanism

In another study involving human colon fibroblast cells exposed to a carcinogen, pretreatment with a compound related to this compound resulted in decreased levels of nitrosative stress markers, indicating its potential role in cellular protection against environmental toxins .

Properties

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

(E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H15NO5S/c1-19-12-5-10(3-4-14(17)18)6-13(20-2)15(12)21-7-11-8-22-9-16-11/h3-6,8-9H,7H2,1-2H3,(H,17,18)/b4-3+

InChI Key

OMHSXOBXJPFEOK-ONEGZZNKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=CSC=N2)OC)/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CSC=N2)OC)C=CC(=O)O

Origin of Product

United States

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